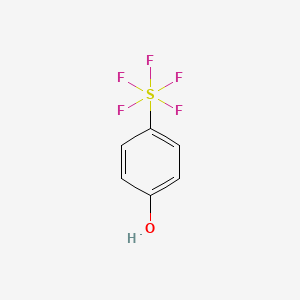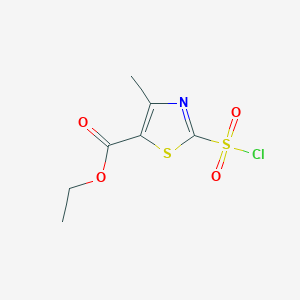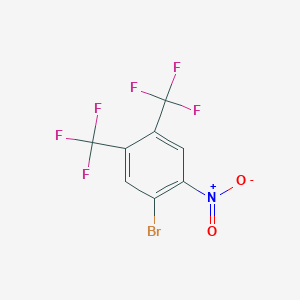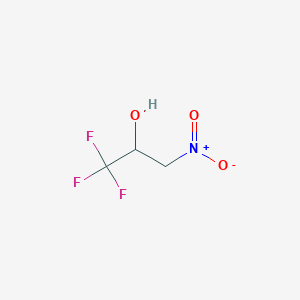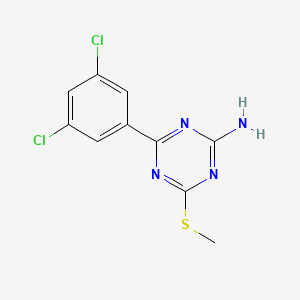
2-(Trifluoromethoxy)benzamidoxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethoxy compounds, including 2-(Trifluoromethoxy)benzamidoxime, involves the use of trifluoromethyl ethers. These ethers are increasingly being used in pharmaceutical research due to their stability, lipophilicity, and high electronegativity . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)benzamidoxime consists of a benzene ring with a trifluoromethoxy group (OCF3) and an amidoxime group (C(=NOH)NH2) attached to it .Chemical Reactions Analysis
The trifluoromethoxy group in 2-(Trifluoromethoxy)benzamidoxime is becoming more important in both agrochemical research and pharmaceutical chemistry . It is used as a reactant in the synthesis of oxadiazoles .Physical And Chemical Properties Analysis
The trifluoromethoxy group confers increased stability and lipophilicity to the compound, in addition to its high electronegativity . The compound’s density and freezing point have been determined .Wissenschaftliche Forschungsanwendungen
Trifluoromethoxylation Reagents
- Scientific Field: Chemistry
- Application Summary: “2-(Trifluoromethoxy)benzamidoxime” is a type of trifluoromethoxylation reagent. Trifluoromethoxylation reagents are used in the synthesis of CF3O-containing compounds . These compounds have unique features that make them useful in various fields .
Fluorescence Deriving Reaction
- Scientific Field: Biochemistry
- Application Summary: “2-(Trifluoromethoxy)benzamidoxime” is suitable as a reactant in the fluorescence deriving reaction . This methodology is widely used to quantify uracil .
Synthesis of Oxadiazoles
- Scientific Field: Organic Chemistry
- Application Summary: “2-(Trifluoromethoxy)benzamidoxime” can be used as a reactant in the synthesis of oxadiazoles . Oxadiazoles are heterocyclic compounds that have various applications in medicinal chemistry due to their diverse biological activities.
- Methods of Application: The specific methods of application or experimental procedures for using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of oxadiazoles are not detailed in the source .
- Results or Outcomes: The outcomes of using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of oxadiazoles are not specified in the source .
Bioactive Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: The trifluoromethoxy group, which “2-(Trifluoromethoxy)benzamidoxime” contains, is becoming more important in both agrochemical research and pharmaceutical chemistry . It is used in the synthesis of bioactive compounds .
- Methods of Application: The specific methods of application or experimental procedures for using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of bioactive compounds are not detailed in the source .
- Results or Outcomes: The outcomes of using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of bioactive compounds are not specified in the source .
Synthesis of Fluorine-Containing Compounds
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The trifluoromethoxy group, which “2-(Trifluoromethoxy)benzamidoxime” contains, is used in the synthesis of fluorine-containing compounds . These compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application: The specific methods of application or experimental procedures for using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of fluorine-containing compounds are not detailed in the source .
- Results or Outcomes: The outcomes of using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of fluorine-containing compounds are not specified in the source .
Synthesis of Pesticides
- Scientific Field: Agrochemical Research
- Application Summary: The trifluoromethoxy group, which “2-(Trifluoromethoxy)benzamidoxime” contains, is becoming more important in agrochemical research . It is used in the synthesis of pesticides .
- Methods of Application: The specific methods of application or experimental procedures for using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of pesticides are not detailed in the source .
- Results or Outcomes: The outcomes of using “2-(Trifluoromethoxy)benzamidoxime” in the synthesis of pesticides are not specified in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzamidoxime | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

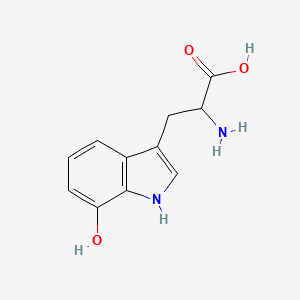
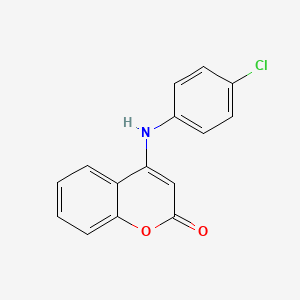

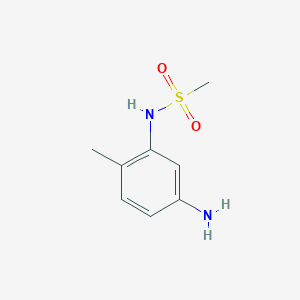
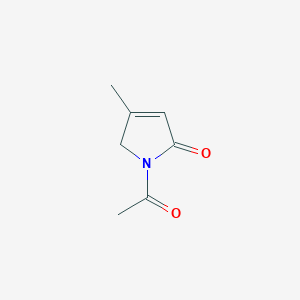
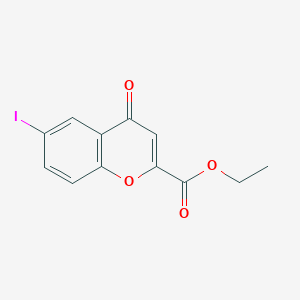
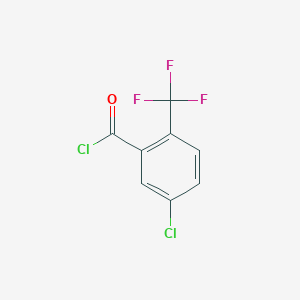
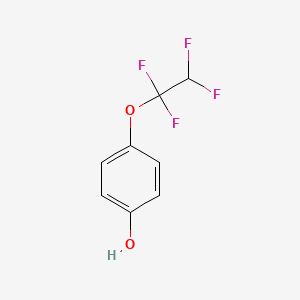
![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)
